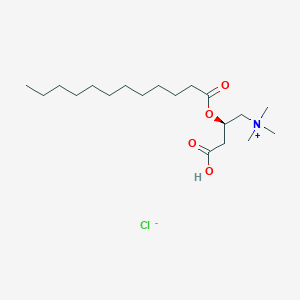

Lauroyl-L-carnitine chloride

Description

Role as an Acylcarnitine in Biochemical Systems

Lauroyl-L-carnitine chloride is classified as a long-chain acylcarnitine. caymanchem.combertin-bioreagent.com Acylcarnitines are derivatives of L-carnitine, a crucial nutrient involved in energy metabolism. nih.gov The primary biological function of L-carnitine is to facilitate the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation, the process of breaking down fatty acids to produce energy. researchgate.net L-carnitine becomes esterified to form acylcarnitine derivatives, resulting in an endogenous pool that includes L-carnitine and various short-, medium-, and long-chain acylcarnitines. researchgate.net

As a specific long-chain acylcarnitine, Lauroyl-L-carnitine is intrinsically linked to fatty acid metabolism. cymitquimica.com Its presence and concentration in biological systems can be indicative of metabolic processes and are studied in the context of fatty acid oxidation disorders. sigmaaldrich.com Conditions such as long-chain acyl-CoA dehydrogenase deficiency and carnitine palmitoyltransferase I/II deficiency are associated with altered levels of acylcarnitines like Lauroyl-L-carnitine. sigmaaldrich.com Therefore, it serves as a key metabolite in research focused on understanding the intricacies of cellular energy production and the pathophysiology of certain metabolic diseases. sigmaaldrich.com

General Academic Significance and Research Utility

The academic significance of this compound extends beyond its direct role in metabolism, primarily due to its chemical structure and properties. sigmaaldrich.com It is a quaternary ammonium-containing cationic surfactant, a characteristic that makes it a valuable tool in various research applications. caymanchem.com Its amphiphilic nature, having both hydrophilic and hydrophobic parts, allows it to interact with cell membranes. cymitquimica.com

A prominent application of this compound in research is its use as an absorption enhancer. medchemexpress.comsmolecule.com Studies have demonstrated its ability to permeabilize cellular membranes, which can facilitate the uptake of other molecules. smolecule.com For instance, it has been successfully used to permeabilize porcine enterocytes to allow the delivery of polar fluorescent probes like lucifer yellow. caymanchem.combertin-bioreagent.com This property is being investigated for its potential in drug delivery systems, where it could improve the solubility and bioavailability of certain therapeutic agents. smolecule.com

Furthermore, Lauroyl-L-carnitine is utilized in metabolomics research as a standard for the quantification of analytes in biological samples, such as human urine and maize plants, using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). glpbio.com Its deuterated forms, such as Lauroyl-L-carnitine-d3 and Lauroyl-L-carnitine-d9, serve as internal standards for precise quantification in GC- or LC-MS methods. broadpharm.commedchemexpress.com

Compound Data

Below are tables detailing the chemical properties and research applications of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Formal Name | (2R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-1-propanaminium, monochloride | caymanchem.combertin-bioreagent.com |

| CAS Number | 6919-91-1 | caymanchem.commedchemexpress.combertin-bioreagent.com |

| Molecular Formula | C₁₉H₃₈NO₄ • Cl | caymanchem.combertin-bioreagent.com |

| Molecular Weight | 379.96 g/mol | medchemexpress.com |

| Appearance | White to off-white solid/powder or crystals | cymitquimica.comsigmaaldrich.commedchemexpress.com |

| Purity | ≥95.0% to ≥98% | sigmaaldrich.comcaymanchem.com |

| Synonyms | CAR 12:0, C12:0 Carnitine, L-Carnitine lauroyl ester, L-Lauroylcarnitine | caymanchem.comglpbio.com |

Table 2: Research Applications of this compound

| Application Area | Description | Source(s) |

| Biochemical Research | Used in studies of fatty acid metabolism and mitochondrial transport. | researchgate.netsigmaaldrich.com |

| Metabolomics | Serves as a diagnostic marker for carnitine deficiency and fatty acid oxidation disorders. Used as an analytical standard for analyte quantification. | sigmaaldrich.comglpbio.com |

| Cell Biology | Employed to permeabilize cell membranes for the delivery of polar molecules like fluorescent probes. | cymitquimica.comcaymanchem.combertin-bioreagent.com |

| Pharmaceutical Research | Investigated as an absorption enhancer to improve the bioavailability of hydrophilic drugs. | medchemexpress.comsmolecule.com |

| Surfactant Research | Studied for its surface adsorption and aggregation behavior due to its amphiphilic and biocompatible nature. | researchgate.net |

Mentioned Compounds

Structure

2D Structure

Properties

IUPAC Name |

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Lauroyl L Carnitine Chloride

Endogenous Carnitine Synthesis and Precursors

The human body can synthesize L-carnitine endogenously, a process that is particularly crucial for individuals with low dietary carnitine intake, such as strict vegetarians. Current time information in Nyong-et-Kellé, CM.ontosight.ai This biosynthetic pathway involves several enzymes and occurs across different cellular compartments, including the cytosol, lysosomes, and mitochondria. Current time information in Nyong-et-Kellé, CM.

The primary building blocks for L-carnitine are the essential amino acids lysine (B10760008) and methionine. Current time information in Nyong-et-Kellé, CM.ontosight.ai Lysine provides the carbon backbone of the carnitine molecule. ontosight.aimhmedical.com The process begins with protein-bound lysine residues, which undergo methylation. S-adenosyl-methionine, a derivative of methionine, serves as the methyl donor for this reaction, providing the N-methyl groups. ontosight.ai This results in the formation of ε-N-trimethyllysine within the protein structure. Current time information in Nyong-et-Kellé, CM.ontosight.ai Following this modification, protein hydrolysis releases ε-N-trimethyllysine, making it available for the subsequent steps in carnitine biosynthesis. Current time information in Nyong-et-Kellé, CM.mhmedical.com While an excess of dietary lysine may potentially increase endogenous L-carnitine synthesis, the rate of synthesis does not appear to be affected by changes in dietary carnitine intake. Current time information in Nyong-et-Kellé, CM.

The conversion of ε-N-trimethyllysine to L-carnitine is a cascade of four enzymatic reactions. Current time information in Nyong-et-Kellé, CM. This pathway requires the presence of several cofactors, including iron (Fe2+), vitamin B6 (as pyridoxal (B1214274) 5'-phosphate), and niacin (as nicotinamide (B372718) adenine (B156593) dinucleotide or NAD), with a potential role for vitamin C as well. Current time information in Nyong-et-Kellé, CM.

The four key enzymes in the carnitine biosynthesis pathway are:

6-N-trimethyllysine dioxygenase (TMLD): This enzyme hydroxylates ε-N-trimethyllysine to produce 3-hydroxy-6-N-trimethyllysine. ontosight.aimhmedical.com

3-hydroxy-6-N-trimethyllysine aldolase (B8822740) (HTMLA): This aldolase then cleaves 3-hydroxy-6-N-trimethyllysine, yielding 4-N-trimethylaminobutyraldehyde and glycine. ontosight.ai

4-N-trimethylaminobutyraldehyde dehydrogenase (TMABADH): The resulting aldehyde is subsequently oxidized by this dehydrogenase to form γ-butyrobetaine, the direct precursor to carnitine. ontosight.aimhmedical.com

γ-butyrobetaine dioxygenase (BBD): In the final step, which primarily occurs in the liver and kidneys in humans, this dioxygenase hydroxylates γ-butyrobetaine to form L-carnitine. mhmedical.com

Lauroyl-L-carnitine is then formed through the esterification of L-carnitine with lauric acid, a 12-carbon saturated fatty acid. medkoo.com This reaction is catalyzed by carnitine acyltransferases. bevital.no

| Enzyme | Substrate | Product |

| 6-N-trimethyllysine dioxygenase (TMLD) | ε-N-trimethyllysine | 3-hydroxy-6-N-trimethyllysine |

| 3-hydroxy-6-N-trimethyllysine aldolase (HTMLA) | 3-hydroxy-6-N-trimethyllysine | 4-N-trimethylaminobutyraldehyde |

| 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABADH) | 4-N-trimethylaminobutyraldehyde | γ-butyrobetaine |

| γ-butyrobetaine dioxygenase (BBD) | γ-butyrobetaine | L-carnitine |

| Carnitine acyltransferase | L-carnitine, Lauroyl-CoA | Lauroyl-L-carnitine |

Intermediary Metabolism Roles

The most prominent function of L-carnitine and its acyl derivatives, such as Lauroyl-L-carnitine, is in intermediary metabolism, specifically in the transport and oxidation of fatty acids. mhmedical.commedkoo.com

Long-chain fatty acids are a major source of energy for tissues like the heart and skeletal muscle. ontosight.ainih.gov However, the inner mitochondrial membrane is impermeable to these fatty acids in their activated form, acyl-CoA. mhmedical.comnih.gov The carnitine shuttle system is the mechanism responsible for transporting these activated long-chain fatty acids from the cytosol into the mitochondrial matrix where β-oxidation occurs. ontosight.aimhmedical.comfiveable.me

The key steps of the carnitine shuttle are:

Activation of Fatty Acids: In the cytosol, long-chain fatty acids are activated by acyl-CoA synthetase, forming long-chain acyl-CoA esters. wikipedia.org

Formation of Acylcarnitine: Carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine. ontosight.aimhmedical.com This reaction forms a long-chain acylcarnitine, such as Lauroyl-L-carnitine from lauroyl-CoA.

Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by an enzyme called carnitine-acylcarnitine translocase (CACT). mhmedical.com

Regeneration of Acyl-CoA: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2), located on the inner side of the inner mitochondrial membrane, reverses the process. ontosight.aimhmedical.com It transfers the acyl group from the acylcarnitine back to coenzyme A, regenerating the long-chain acyl-CoA and freeing L-carnitine. wikipedia.org

Carnitine Recycling: The free L-carnitine is then shuttled back to the cytosol by the same translocase, ready to participate in another round of fatty acid transport. wikipedia.orgyoutube.com

Once the long-chain acyl-CoA is regenerated inside the mitochondrial matrix, it becomes a substrate for the β-oxidation pathway. ontosight.aiwikipedia.org This is a cyclical process that systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA then enters the citric acid cycle to generate further energy in the form of ATP through oxidative phosphorylation. ontosight.ai

L-carnitine is therefore essential for the mitochondrial β-oxidation of long-chain fatty acids by facilitating their entry into the mitochondria. nih.gov Without this transport system, long-chain fatty acids cannot be utilized as an energy source by the cell, which can lead to an energy deficit, particularly during periods of fasting or intense exercise. fiveable.me Lauroyl-L-carnitine is a direct intermediate in the transport of lauric acid (a 12-carbon fatty acid) for this purpose. medkoo.com

Lauroyl-L-carnitine (C12) is one of many acylcarnitine species found in the body, each corresponding to a fatty acid of a specific chain length. thetabiomarkers.comrestek.com The profile of these acylcarnitines in blood and tissues can serve as a diagnostic marker for various metabolic disorders, especially inherited defects in fatty acid oxidation. thetabiomarkers.comrestek.com

In certain genetic disorders, a deficiency in a specific enzyme of the β-oxidation pathway leads to the accumulation of acyl-CoA of a particular chain length. These accumulated acyl-CoAs are then converted to their corresponding acylcarnitines and exported from the mitochondria. For example, in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, the enzyme that acts on fatty acids with 14 to 20 carbons is defective. nih.gov This leads to an accumulation of long-chain acyl-CoAs and consequently, elevated levels of long-chain acylcarnitines in the blood, including C12 (Lauroyl-L-carnitine), C14:1 (tetradecenoylcarnitine), C16, and C18 species. orpha.netservice.gov.uk Therefore, an abnormal accumulation of Lauroyl-L-carnitine, often in conjunction with other long-chain acylcarnitines, is a key biochemical marker for disorders such as VLCAD deficiency and carnitine palmitoyltransferase deficiencies. medkoo.com

| Disorder | Associated Acylcarnitine Profile |

| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | Increased C12, C14:1, C16, C18, C18:1 |

| Carnitine Palmitoyltransferase I (CPT1) Deficiency | Decreased long-chain acylcarnitines, increased free carnitine |

| Carnitine Palmitoyltransferase II (CPT2) Deficiency | Increased C12, C14, C16, C18:1 |

| Carnitine-Acylcarnitine Translocase (CACT) Deficiency | Increased long-chain acylcarnitines, decreased free carnitine |

Carnitine Pool Dynamics and Homeostatic Regulation

The body maintains a stable concentration of carnitine within its tissues and plasma through a sophisticated and dynamic process of homeostasis. bevital.nod-nb.info This regulation is critical, as carnitine is essential for shuttling long-chain fatty acids into the mitochondria for β-oxidation, modulating the ratio of acyl-CoA to free CoA, and removing toxic acyl groups. d-nb.infoannualreviews.org The total carnitine pool consists of free L-carnitine and its various acyl-esters, including short-, medium-, and long-chain acylcarnitines like lauroyl-L-carnitine. annualreviews.orgnih.gov

The homeostatic balance is preserved through four key mechanisms:

Endogenous Biosynthesis: The liver and kidneys are the primary sites for the de novo synthesis of L-carnitine, using the amino acids lysine and methionine as precursors. nih.govresearchgate.net

Dietary Absorption: Carnitine is absorbed from dietary sources, particularly red meat and dairy products, via carrier-mediated transport in the gastrointestinal tract. bevital.noannualreviews.org

Tissue Distribution: Most tissues have mechanisms to create and maintain significant concentration gradients of carnitine between the intracellular and extracellular environments, ensuring an adequate supply for metabolic functions. annualreviews.orgnih.gov The exchange rate of carnitine between plasma and tissue pools varies significantly; the liver pool exchanges rapidly, while the muscle pool has a much slower turnover. d-nb.info

Renal Reabsorption: The kidneys play a vital role by efficiently reabsorbing carnitine from the glomerular filtrate, thereby minimizing its loss in urine. bevital.noannualreviews.orgnih.gov This process is highly efficient and saturable, with preferential excretion of acylcarnitine esters over free carnitine. bevital.no

Disturbances in these homeostatic processes can lead to significant shifts in the carnitine pool, affecting the balance between free carnitine and acylcarnitines. bevital.no

Analytical Methodologies for Lauroyl L Carnitine Chloride Quantification and Characterization

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of acylcarnitines, including Lauroyl-L-carnitine chloride. nih.govoup.com HPLC methods often involve a derivatization step to enhance the chromatographic retention and detection of these polar compounds. oup.com For instance, carnitine and acylcarnitines can be derivatized with reagents like pentafluorophenacyl trifluoromethanesulfonate. oup.comoup.com The separation is typically achieved on reversed-phase columns, and detection can be performed using UV or fluorescence spectrophotometry. oup.com To overcome the hydrophilic nature of L-carnitine and its shorter-chain esters, ion-pair reagents are sometimes employed to improve retention on ODS (octadecylsilyl) columns. glsciences.com

| Parameter | Description | Reference |

| Sample Preparation | Ion-exchange solid-phase extraction | oup.com |

| Derivatization Reagent | Pentafluorophenacyl trifluoromethanesulfonate | oup.comoup.com |

| Separation Column | Reversed-phase HPLC column | sciex.com |

| Detection Method | Ultraviolet or fluorescence spectrophotometry | oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the predominant and most powerful technique for the analysis of this compound and other acylcarnitines. sigmaaldrich.com This method offers high sensitivity and specificity, allowing for the quantification of a wide array of acylcarnitine species, including those present at very low concentrations. sciex.comnih.gov LC-MS/MS methods can distinguish between isomeric and isobaric compounds, which is a significant advantage over direct infusion mass spectrometry techniques. nih.govrestek.com The chromatographic separation, typically using reversed-phase or HILIC columns, precedes detection by a tandem mass spectrometer. plos.org Lauroyl-L-carnitine can be used as an analytical standard for the quantification of analytes in various samples, such as maize plants and human urine, using LC-MS/MS. glpbio.comsigmaaldrich.com

| Parameter | Description | Reference |

| Chromatography | Reversed Phase or HILIC | plos.org |

| Ionization | Electrospray Ionization (ESI) | nih.gov |

| Mass Analyzer | Triple Quadrupole or Ion Trap | oup.comnih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) or Precursor Ion Scan | nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like this compound. bevital.no This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. bevital.noresearchgate.net HILIC-MS/MS methods have been developed for the rapid and sensitive quantification of various acylcarnitines in biological fluids without the need for derivatization. nih.govresearchgate.net This approach offers a distinct selectivity compared to traditional reversed-phase chromatography and can enhance the sensitivity of electrospray ionization mass spectrometry. researchgate.net

| Parameter | Description | Reference |

| Stationary Phase | Silica or other polar materials | bevital.no |

| Mobile Phase | High percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer | bevital.no |

| Advantages | Good retention of polar compounds, no derivatization required, enhanced ESI-MS sensitivity | researchgate.netnih.govresearchgate.net |

Mass Spectrometry Applications

Mass spectrometry is the key detection method in the sensitive and specific analysis of this compound, providing detailed structural information and enabling precise quantification.

Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS)

Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) is the most commonly employed mass spectrometric technique for acylcarnitine analysis. nih.govnih.gov Ionization is typically performed in the positive ion mode. nih.gov A characteristic feature of the fragmentation of acylcarnitines is the production of a prominent product ion at m/z 85. nih.gov This allows for the use of precursor ion scanning to selectively detect all acylcarnitines in a sample. For quantification, Multiple Reaction Monitoring (MRM) is used, where specific precursor-to-product ion transitions are monitored for each analyte, providing excellent specificity and sensitivity. researchgate.net Lauroyl-L-carnitine can serve as an analytical reference standard for its quantification in human urine samples using LC/ESI-MS/MS. sigmaaldrich.com

| Parameter | Description | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Precursor Ion | [M+H]+ of Lauroyl-L-carnitine | researchgate.net |

| Product Ion | m/z 85 (characteristic for carnitine esters) | nih.gov |

| Quantitative Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

Data-Independent Acquisition (DIA) for Comprehensive Profiling

Data-Independent Acquisition (DIA) is an emerging mass spectrometric approach that offers a comprehensive and unbiased fragmentation of all precursor ions within a selected mass range. premierbiosoft.com In the context of lipidomics, which includes the analysis of acylcarnitines, DIA allows for the detection and quantification of a wide range of lipids, including those at low abundance, without prior knowledge of the sample composition. premierbiosoft.commdpi.com This technique overcomes some of the limitations of traditional data-dependent acquisition (DDA) methods, where low-abundance precursors may not be selected for fragmentation. premierbiosoft.com This comprehensive profiling capability makes DIA a promising tool for untargeted metabolomics studies involving this compound and other acylcarnitines.

| Parameter | Description | Reference |

| Acquisition Mode | All precursor ions within a defined m/z range are fragmented | premierbiosoft.com |

| Advantages | Unbiased fragmentation, comprehensive profiling of low and high abundance analytes | premierbiosoft.com |

| Application | Untargeted lipidomics and metabolomics | premierbiosoft.commdpi.com |

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a critical technique for the structural elucidation of Lauroyl-L-carnitine. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated, which serves as a fingerprint for the molecule's structure.

In positive ionization mode, Lauroyl-L-carnitine typically forms a precursor ion ([M+H]+) with an m/z of approximately 344.28. nih.gov Collision-induced dissociation (CID) of this precursor ion leads to specific bond cleavages. A predominant fragmentation pathway for acylcarnitines involves the neutral loss of trimethylamine (B31210) (C₃H₉N), which has a mass of 59 Da. researchgate.net Another key fragmentation involves the cleavage of the ester bond, leading to the formation of a characteristic fragment ion at m/z 85.03, corresponding to the [C₄H₅O₂]⁺ fragment of the carnitine backbone. nih.govresearchgate.net This ion is often the most abundant peak (base peak) in the product ion spectrum. nih.gov

Analysis of the fragmentation pattern allows for unambiguous identification. For instance, at a collision energy of 20 eV, prominent peaks observed for the [M+H]+ precursor of Lauroylcarnitine (B1674569) include m/z 85.029, 60.082, 285.2074, and 183.1739, in addition to the precursor ion itself at 344.2819. nih.gov At a higher collision energy of 40 eV, the fragmentation is more extensive, with the base peak remaining at m/z 85.0305, followed by other fragments such as m/z 57.0691 and 144.103. nih.gov This consistent fragmentation behavior is fundamental for identifying and confirming the structure of Lauroyl-L-carnitine in complex matrices.

| Collision Energy | m/z of Fragment Ion | Proposed Structure/Origin | Reference |

|---|---|---|---|

| 20 eV | 85.029 | Carnitine backbone fragment [C₄H₅O₂]⁺ | nih.gov |

| 60.082 | Trimethylamine fragment [C₃H₈N]⁺ | nih.gov | |

| 285.2074 | Loss of trimethylamine [M+H - 59]⁺ | nih.gov | |

| 183.1739 | Lauroyl group fragment | nih.gov | |

| 40 eV | 85.0305 | Carnitine backbone fragment [C₄H₅O₂]⁺ (Base Peak) | nih.gov |

| 57.0691 | Further fragmentation product | nih.gov | |

| 144.103 | Further fragmentation product | nih.gov |

Application of Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), internal standards are crucial for achieving high accuracy and precision. caymanchem.com An internal standard is a compound with similar physico-chemical properties to the analyte of interest, which is added in a known, constant concentration to all samples, calibrators, and quality controls. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume or ionization efficiency). By comparing the response of the analyte to the response of the internal standard, a more reliable quantification can be achieved.

Utilization of Deuterated Analogues (e.g., Lauroyl-L-carnitine-d3)

For mass spectrometry-based quantification, the ideal internal standard is a stable isotope-labeled version of the analyte. caymanchem.comcaymanchem.comlabchem.com.my Lauroyl-L-carnitine-d3 is a deuterated analogue of Lauroyl-L-carnitine and is intended for use as an internal standard for its quantification by LC-MS or GC-MS. caymanchem.comlabchem.com.my

In Lauroyl-L-carnitine-d3, three hydrogen atoms are replaced with deuterium (B1214612) atoms. caymanchem.com This substitution results in a molecule that is chemically identical to the non-labeled analyte and therefore exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization. However, it has a higher mass (e.g., +3 Da). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that any experimental variations affect both compounds equally. This co-elution and similar ionization behavior lead to a highly accurate and precise determination of the analyte's concentration.

Spectroscopic and Physico-Chemical Characterization Techniques

As an amphiphilic molecule, Lauroyl-L-carnitine exhibits surfactant properties, including the ability to self-assemble into aggregates such as micelles in solution and to adsorb at interfaces. nih.gov A suite of advanced spectroscopic and physico-chemical techniques is employed to characterize these behaviors, providing insights into the size, shape, and structure of the resulting supramolecular assemblies.

Dynamic Light Scattering (DLS) for Aggregate Sizing

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. harvard.eduunchainedlabs.com The technique works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. harvard.edu Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. unchainedlabs.com Analysis of these fluctuations allows for the determination of the hydrodynamic radius (Rh) of the particles. harvard.edu

In the study of Lauroyl-L-carnitine (C12LC), DLS has been utilized to determine the size of its aggregates (micelles) in aqueous solutions. nih.gov Research has shown that the size of these micelles is largely unresponsive to changes in temperature, concentration, ionic strength, or pH, indicating a stable aggregate structure under various conditions. nih.gov

Small-Angle Neutron Scattering (SANS) for Aggregate Structure

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of materials on a length scale from nanometers to micrometers. ias.ac.in It is particularly well-suited for studying the shape, size, and internal structure of self-assembled systems like micelles in solution. ias.ac.innih.gov By analyzing the scattering pattern of a neutron beam as it passes through a sample, detailed structural information can be obtained. ias.ac.in

SANS studies on Lauroyl-L-carnitine (C12LC) have provided detailed insights into its micellar structure. nih.gov By fitting the scattering data to theoretical models, it was determined that C12LC forms micelles that can be accurately described by a core-shell model. nih.gov These studies revealed a spherical core with a radius of approximately 15.7 Å and a surrounding shell with a thickness of about 10.5 Å. nih.gov Like the DLS findings, SANS analysis confirmed that these micellar structures remain stable and largely unchanged despite variations in pH, temperature, or ionic strength. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Model | Core-Shell | nih.gov |

| Core Radius | 15.7 Å | nih.gov |

| Shell Thickness | 10.5 Å | nih.gov |

Neutron Reflection (NR) for Adsorbed Layer Analysis

Neutron Reflection (NR) is a surface-sensitive technique used to study the structure of thin films and adsorbed layers at interfaces, such as the air/liquid or solid/liquid interface. iaea.orgepj-conferences.orgmanchester.ac.uk It provides detailed information about the thickness, density, and composition of layers on a sub-nanometer scale. epj-conferences.org

NR has been employed to determine the structure of Lauroyl-L-carnitine (C12LC) layers adsorbed at both the air/water and the hydrophilic SiO₂/water interfaces. nih.govnih.gov At the air/water interface at neutral pH, the limiting area per molecule was found to be 46 Ų. nih.gov At the SiO₂/water interface, C12LC forms a distinct sandwich bilayer structure with a head-tail-head arrangement. nih.gov The total thickness of this adsorbed layer at the critical micelle concentration (CMC) was determined to be 33 ± 2 Å. nih.gov The structure of this adsorbed layer is responsive to pH; under acidic conditions where the head groups become positively charged, the molecules adsorb as distinct aggregates to minimize electrostatic repulsion, resulting in a reduced layer thickness. nih.gov

| Interface | Condition | Parameter | Value | Reference |

|---|---|---|---|---|

| Air/Water | pH 7 | Limiting Area per Molecule | 46 Ų | nih.gov |

| SiO₂/Water | Neutral pH | Total Adsorbed Layer Thickness | 33 ± 2 Å | nih.gov |

| Acidic pH | Layer Structure | Distinct aggregates with reduced thickness | nih.gov |

Surface Tension Measurements for Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which surfactant molecules begin to aggregate in solution to form micelles. Below the CMC, the surfactant molecules primarily exist as monomers and arrange themselves at the air-water interface, leading to a significant decrease in surface tension as the concentration increases. Once the surface is saturated with monomers, the further addition of the surfactant leads to the formation of micelles in the bulk of the solution, and the surface tension remains relatively constant. Therefore, measuring the surface tension of a series of solutions with varying concentrations of this compound is a direct and common method for determining its CMC.

In a study evaluating the surface adsorption and aggregation behavior of Lauroyl-L-carnitine, surface tension measurements were conducted to determine its CMC. The principle of this method involves plotting the surface tension of the solution as a function of the logarithm of the this compound concentration. The CMC is identified as the point where the curve shows a distinct break, indicating the saturation of the air-water interface and the onset of micelle formation.

Research has shown that at a pH of 7, the limiting area per molecule (ACMC) of the zwitterionic Lauroyl-L-carnitine adsorbed layer at the air/water interface was determined to be 46 Ų. nih.gov This value was derived from surface tension and neutron reflection measurements. nih.gov A notable observation at a pH of 2 and low ionic strength was a pronounced minimum in surface tension, which was attributed to the competitive adsorption of lauric acid, a potential hydrolysis product of Lauroyl-L-carnitine. nih.gov As the concentration of Lauroyl-L-carnitine increased, the area per molecule reached a plateau of 37-39 Ų, suggesting that the more surface-active lauric acid was being incorporated into the Lauroyl-L-carnitine micelles. nih.gov

The table below summarizes the key findings from surface tension measurements of Lauroyl-L-carnitine.

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Limiting Area per Molecule (ACMC) | pH 7 | 46 Ų | nih.gov |

| Area per Molecule (Plateau) | pH 2, low ionic strength, increased concentration | 37-39 Ų | nih.gov |

Potentiometric Titrations for Dissociation Constant Characterization

Potentiometric titration is a precise analytical method used to determine the dissociation constant (pKa) of a compound. This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the resulting change in potential, typically measured as pH. For an amphiphilic molecule like this compound, which possesses a carboxyl group, potentiometric titration can elucidate its acidic dissociation behavior.

A seminal study on the potentiometric titration of monomeric and micellar acylcarnitines demonstrated that the apparent dissociation constant of these molecules is dependent on their concentration, particularly in relation to their critical micelle concentration (CMC). srce.hr For acylcarnitines, the pKa of the carboxyl group remains constant at concentrations below the CMC, where the molecules exist as monomers. srce.hr However, as the concentration surpasses the CMC and micelles begin to form, the pKa value starts to increase, eventually reaching a plateau at higher concentrations, which represents the pKa of the micellar form. srce.hr This increase in pKa in the micellar state is attributed to the electrostatic interactions at the micelle surface. srce.hr

While specific experimental data from the potentiometric titration of this compound is not detailed in the readily available literature, the behavior of similar acylcarnitines, such as decylcarnitine, has been documented. srce.hr For decylcarnitine, a clear trend of increasing pKa with concentration above the CMC was observed. srce.hr It is expected that this compound would exhibit a similar behavior.

Computational predictions provide an estimated pKa value for the strongest acidic group of dodecanoylcarnitine (Lauroyl-L-carnitine).

| Compound | Parameter | Value | Source |

|---|---|---|---|

| Dodecanoylcarnitine | Predicted pKa (Strongest Acidic) | 4.22 | ChemAxon |

The table below outlines the expected trend in the apparent pKa of this compound based on the behavior of other acylcarnitines.

| Concentration Range | Physical State | Expected pKa Behavior | Reference |

|---|---|---|---|

| Below CMC | Monomeric | Constant | srce.hr |

| Above CMC | Micellar | Increases with concentration | srce.hr |

Cellular and Molecular Interactions of Lauroyl L Carnitine Chloride

Membrane Permeability and Transport Mechanisms

Lauroyl-L-carnitine chloride is recognized for its capacity to act as a permeation enhancer, modifying the integrity of cellular barriers to improve the delivery of therapeutic agents. nih.gov Its surfactant properties enable it to insert into and perturb cell membranes, which is the primary mechanism behind its enhancement effects. nih.gov

This compound has been demonstrated to be an effective absorption enhancer in various experimental settings. medchemexpress.com Studies on the nasal absorption of salmon calcitonin in rats identified this compound (LCC) as a potent enhancer among several acylcarnitines. researchgate.net At a concentration of 1%, LCC achieved an absolute bioavailability of 17.4% for salmon calcitonin. researchgate.net The enhancement effect was found to be dependent on the acyl group, with carnitines having 12 or more carbon atoms showing significant enhancement. researchgate.net The optimal absorption was observed at a molar ratio of 5:1 of LCC to salmon calcitonin, with the enhancement reaching a plateau at an LCC concentration of 0.1%. researchgate.net

Table 1: Effect of this compound on Nasal Absorption of Salmon Calcitonin in Rats

| Enhancer | Concentration | Delivered Compound | Experimental Model | Resulting Bioavailability |

| This compound (LCC) | 1% | Salmon Calcitonin | Rat | 17.4% |

Data sourced from a study on the nasal absorption of salmon calcitonin. researchgate.net

This compound is a long-chain acylcarnitine used to enhance the in vivo absorption of certain compounds, particularly across mucosal membranes. glpbio.comcaymanchem.com Its interaction with these membranes leads to a reversible increase in permeability. In vitro studies using rat colonic mucosa have shown that long-chain acylcarnitines, including lauroyl carnitine, induce a rapid and concentration-dependent decrease in transepithelial electrical resistance (TEER), a key indicator of barrier integrity. nih.gov Tissues treated with lauroyl carnitine at its threshold concentration demonstrated a significant recovery of TEER after the enhancer was removed, indicating the reversibility of its effect. nih.gov This interaction is also linked to changes in the tight junction proteins that regulate the paracellular pathway. Research on Caco-2 cell monolayers, a model for the intestinal barrier, showed that lauroylcarnitine (B1674569) decreased the protein levels of claudin 1, 4, and 5, which is involved in its absorption-enhancing mechanism. nih.gov

As a surfactant, this compound can directly interact with and permeabilize the cell membranes of enterocytes, the cells lining the small intestine. caymanchem.comnih.gov This action facilitates the transcellular passage of molecules that would otherwise be poorly absorbed. nih.gov In experimental models using organ-cultured pig jejunal mucosal explants, Lauroyl-L-carnitine at a 2 mM concentration rapidly permeabilized enterocytes, allowing for the delivery of the polar fluorescent probe, lucifer yellow. caymanchem.comnih.gov This permeabilizing effect is a result of the compound inserting into the cell membrane and disrupting its integrity. nih.gov Ultrastructural analysis revealed that this interaction also profoundly alters the dynamic properties of the enterocyte membranes, causing longitudinal fusion of brush border microvilli. nih.gov

A primary application of this compound's permeation-enhancing properties is to improve the transport of hydrophilic compounds across biological barriers. glpbio.com Due to their low lipid solubility, such compounds typically exhibit poor membrane permeability. In vitro studies on rat colonic mucosa demonstrated that treatment with lauroyl carnitine significantly enhanced the mucosal permeability to small, hydrophilic markers without causing adverse alterations to tissue morphology at its threshold concentration. nih.gov Following the removal of the enhancer, the mucosal permeability returned to near-control levels, highlighting the transient nature of the effect. nih.gov

Interactions with Subcellular Components

Beyond its effects on the outer cell membrane, the components of this compound are integral to fundamental subcellular processes, particularly within the mitochondria.

L-carnitine, a constituent of this compound, plays an indispensable role in mitochondrial energy metabolism. nih.govnih.gov Specifically, it is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. nih.govnih.gov The inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated form, fatty acyl-CoA. nih.govyoutube.com

The "carnitine shuttle" system facilitates this transport through a series of enzymatic steps:

Formation of Acylcarnitine: In the cytosol, long-chain fatty acids are first activated to fatty acyl-CoA. The enzyme carnitine palmitoyltransferase 1 (CPT-1), located on the outer mitochondrial membrane, then transfers the fatty acyl group (such as the lauroyl group) from Coenzyme A to L-carnitine, forming a long-chain acylcarnitine like Lauroyl-L-carnitine. researchgate.netyoutube.com

Translocation: This newly formed Lauroyl-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by a carrier protein called carnitine-acylcarnitine translocase (CACT). youtube.comresearchgate.net

Regeneration of Fatty Acyl-CoA: Once inside the matrix, the enzyme carnitine palmitoyltransferase 2 (CPT-2) transfers the lauroyl group back to Coenzyme A, reforming Lauroyl-CoA and freeing L-carnitine. researchgate.netyoutube.com The regenerated L-carnitine is then shuttled back to the cytosol to participate in another transport cycle. youtube.com

Therefore, Lauroyl-L-carnitine is not merely an exogenous compound but represents a key intermediate metabolite in the translocation of lauric acid into mitochondria for energy production. researchgate.net This process is crucial for tissues with high energy demands, such as heart and skeletal muscle. youtube.com

Surfactant Properties and Aggregate Formation of this compound

This compound, an acylated derivative of L-carnitine, is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. nih.govuc.cl This dual nature drives its behavior as a surfactant, leading to self-assembly into organized structures called aggregates, or micelles, in aqueous solutions to minimize the unfavorable interaction between its hydrophobic acyl chain and water. nih.govuc.clmanchester.ac.uk The study of its aggregation behavior and surfactant properties is crucial for understanding its potential applications. nih.govresearchgate.net

Critical Micelle Concentration (CMC) Studies and Their Physiological Relevance

The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, representing the specific concentration at which individual surfactant molecules (monomers) in a solution begin to form micelles. biolinscientific.com Below the CMC, this compound exists primarily as monomers. As the concentration increases to the CMC, the molecules spontaneously aggregate. biolinscientific.com This property is typically determined by measuring changes in physical properties of the solution, such as surface tension, as a function of surfactant concentration. nih.govresearchgate.netmanchester.ac.uk

Research has determined the CMC of this compound (C12LC) to be approximately 1.1 ± 0.1 millimolar (mM) at a neutral pH of 7. researchgate.netmanchester.ac.uk This value is significant when compared to other acyl-L-carnitines with different acyl chain lengths, demonstrating a clear trend: the longer the hydrophobic tail, the lower the concentration needed to form micelles. researchgate.netmanchester.ac.uk

Table 1: Critical Micelle Concentration (CMC) of Acyl-L-Carnitines at pH 7

| Compound | Acyl Chain Length | CMC (mM) |

|---|---|---|

| This compound (C12LC) | C12 | 1.1 ± 0.1 |

| Myristoyl-L-carnitine (C14LC) | C14 | 0.10 ± 0.02 |

| Palmitoyl-L-carnitine (C16LC) | C16 | 0.010 ± 0.005 |

Data sourced from Huayang Liu, et al. (2022). researchgate.netmanchester.ac.uk

Physiologically, L-carnitine and its acylated forms are integral to cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation. nih.govuc.clmanchester.ac.uk The surfactant properties and the ability to form aggregates at specific concentrations are relevant because these acylcarnitines interact with biological membranes. Their amphiphilic nature allows them to partition into and potentially disrupt the lipid bilayers of cell membranes, a mechanism that has been explored for enhancing the permeation of certain compounds across cellular barriers. caymanchem.comcaymanchem.com

Micellar Structure and Morphology (e.g., Core-Shell Models)

Above its CMC, this compound forms spherical micelles in solution. manchester.ac.ukresearchgate.net The structure of these aggregates has been elucidated using techniques like Small-Angle Neutron Scattering (SANS). nih.govuc.clresearchgate.net The experimental data from SANS studies are well-fitted by a core-shell model. nih.govresearchgate.net

According to this model, the micelle consists of:

A hydrophobic core: This central part is formed by the aggregation of the lauroyl (C12) hydrocarbon tails, effectively sequestering them from the surrounding aqueous environment.

A hydrophilic shell: This outer layer is composed of the polar L-carnitine headgroups and associated water molecules, which readily interact with the bulk solution. manchester.ac.uk

Table 2: Structural Parameters of this compound (C12LC) Micelles

| Micelle Component | Parameter | Value (Å) |

|---|---|---|

| Core | Spherical Radius | 15.7 |

| Shell | Thickness | 10.5 |

Data sourced from Liu H, et al. (2021). nih.govresearchgate.net

Surface Adsorption Behavior at Interfaces

As a surfactant, this compound is surface-active, meaning its monomers adsorb at interfaces, such as the air/water interface or a solid/water interface. nih.govmanchester.ac.uk This adsorption alters the properties of the interface, most notably by reducing the surface tension of water. biolinscientific.com

The efficiency of a surfactant is often characterized by the area each molecule occupies at the interface when it is saturated with monomers, a value known as the limiting area per molecule (A_CMC). For this compound at pH 7, the limiting area per molecule at the air/water interface has been determined from both surface tension and neutron reflection measurements to be 46 Ų. nih.gov This value indicates a relatively dense packing of the molecules at the interface. nih.gov

At a more acidic pH of 2 and at low ionic strength, the adsorption behavior changes. A minimum area per molecule of about 30 Ų is observed, which suggests the competitive adsorption of lauric acid, a potential hydrolysis product. nih.govuc.cl As the concentration of this compound increases, this value plateaus at 37-39 Ų, indicating that the more surface-active lauric acid dissolves into the newly formed micelles. nih.govuc.clresearchgate.net At the solid/liquid interface (e.g., hydrophilic silica/water), this compound has been shown to form a bilayer structure with a head-tail-head arrangement. researchgate.netresearchgate.net

Table 3: Interfacial Properties of this compound (C12LC)

| Condition | Interface | Parameter | Value (Ų) |

|---|---|---|---|

| pH 7 | Air/Water | Limiting Area per Molecule (A_CMC) | 46 |

| pH 2 (low ionic strength) | Air/Water | Minimum Area per Molecule | ~30 |

| pH 2 (higher concentration) | Air/Water | Plateau Area per Molecule | 37-39 |

Data sourced from Liu H, et al. (2021). nih.govuc.clresearchgate.net

Influence of Environmental Factors on Aggregation (pH, Ionic Strength, Temperature)

The aggregation behavior of this compound is influenced by environmental conditions, although its micellar structure remains notably stable. nih.govuc.cl

pH: The L-carnitine headgroup contains a carboxyl group, making it pH-responsive. manchester.ac.uk At neutral pH (~7), the molecule is zwitterionic (carrying both a positive and a negative charge). As the pH decreases into the acidic range, the carboxyl group becomes protonated, resulting in the headgroup carrying a net positive charge. manchester.ac.ukresearchgate.netresearchgate.net This change increases the electrostatic repulsion between the headgroups in the micellar shell. manchester.ac.uk Despite this increased repulsion, studies show that the core-shell structure and the size of the micelles remain largely unchanged. nih.govresearchgate.net

Ionic Strength: The addition of salt to the solution (increasing ionic strength) can screen the electrostatic repulsion between the charged headgroups. researchgate.netresearchgate.net In acidic conditions where the micelles are positively charged, high ionic strength can diminish the repulsive forces, which can enhance the amount of surfactant that adsorbs onto a solid substrate. researchgate.netresearchgate.net However, dynamic light scattering (DLS) and SANS studies have shown that the size and shape of the micelles in the bulk solution have little response to changes in ionic strength. nih.govuc.clresearchgate.net

Temperature: this compound is reported to be fully soluble over a wide range of temperatures. researchgate.netmanchester.ac.uk Investigations have demonstrated that the size and shape of its micelles exhibit minimal response to variations in temperature. nih.govuc.clresearchgate.net

Biochemical and Physiological Implications in Metabolic Research

Role in Cellular Energy Homeostasis and Adenosine Triphosphate (ATP) Production

Lauroyl-L-carnitine is a key intermediate in the carnitine shuttle system, which is essential for the mitochondrial oxidation of long-chain fatty acids to produce Adenosine Triphosphate (ATP). nih.govoregonstate.edu Fatty acids are a major energy source for tissues such as skeletal and cardiac muscle. oregonstate.edu However, the inner mitochondrial membrane is impermeable to long-chain fatty acyl-Coenzyme A (acyl-CoA) molecules, such as lauroyl-CoA. nih.govnih.gov

The carnitine shuttle facilitates their transport through a series of enzymatic steps:

Esterification: In the cytosol, the enzyme Carnitine Palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, transfers the lauroyl group from lauroyl-CoA to L-carnitine, forming Lauroyl-L-carnitine. nih.govnih.gov

Translocation: Lauroyl-L-carnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT). nih.gov

Re-esterification: Within the matrix, Carnitine Palmitoyltransferase II (CPT II), located on the inner mitochondrial membrane, converts Lauroyl-L-carnitine back to lauroyl-CoA and free L-carnitine. nih.govnih.gov

Once inside the mitochondrial matrix, lauroyl-CoA undergoes β-oxidation, a process that systematically shortens the fatty acid chain, generating acetyl-CoA. nih.gov Acetyl-CoA then enters the citric acid cycle (Krebs cycle) to produce the reducing equivalents (NADH and FADH2) that drive the electron transport chain and oxidative phosphorylation, ultimately resulting in the synthesis of large quantities of ATP. oregonstate.eduscielo.br By facilitating the entry of fatty acids into the mitochondria, Lauroyl-L-carnitine is thus indispensable for efficient energy production from fats. nih.govabmole.com

Table 1: Key Components of the Carnitine Shuttle for Lauroyl-L-carnitine

| Component | Location | Function |

| Carnitine Palmitoyltransferase I (CPT I) | Outer mitochondrial membrane | Catalyzes the formation of Lauroyl-L-carnitine from lauroyl-CoA and L-carnitine. nih.govnih.gov |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports Lauroyl-L-carnitine into the mitochondrial matrix in exchange for free L-carnitine. nih.gov |

| Carnitine Palmitoyltransferase II (CPT II) | Inner mitochondrial membrane | Converts Lauroyl-L-carnitine back to lauroyl-CoA and L-carnitine within the matrix. nih.govnih.gov |

Associations with Metabolic Dysregulation and Pathophysiological States

Disruptions in the pathways involving Lauroyl-L-carnitine are associated with several metabolic disorders, primarily those affecting fatty acid oxidation.

Fatty Acid Oxidation Disorders (e.g., Long-Chain Acyl-CoA Dehydrogenase Deficiency, Carnitine Palmitoyltransferase I/II Deficiency)

Lauroyl-L-carnitine is present in fatty acid oxidation disorders such as long-chain acyl-CoA dehydrogenase deficiency and carnitine palmitoyltransferase I/II deficiency. sigmaaldrich.com In these inherited metabolic conditions, the body's ability to break down fatty acids for energy is impaired. amegroups.org

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: This disorder involves a defect in the first step of β-oxidation for long-chain fatty acids. nih.gov The resulting inability to metabolize lauroyl-CoA leads to its accumulation within the mitochondria. To alleviate this buildup, the lauroyl group is transferred to carnitine, leading to elevated levels of Lauroyl-L-carnitine (C12-carnitine) in the blood and tissues. nih.gov

Carnitine Palmitoyltransferase I (CPT I) Deficiency: A defect in CPT I impairs the initial step of the carnitine shuttle, preventing the formation of Lauroyl-L-carnitine and thus hindering the transport of long-chain fatty acids into the mitochondria. cedars-sinai.orgnih.gov

Carnitine Palmitoyltransferase II (CPT II) Deficiency: This condition prevents the conversion of Lauroyl-L-carnitine back into lauroyl-CoA inside the mitochondrial matrix. medlineplus.govmetabolicsupportuk.org This leads to an accumulation of long-chain acylcarnitines, including Lauroyl-L-carnitine, which are then transported out of the mitochondria and into the circulation. nih.govmedlineplus.gov

Accumulation of Acylcarnitines and Mitochondrial Dysfunction

The accumulation of acyl-CoAs within the mitochondria due to defects in β-oxidation is toxic and can inhibit crucial cellular processes, including enzymes of the citric acid cycle and ATP formation. nih.gov The conversion of these acyl-CoAs to acylcarnitines, such as Lauroyl-L-carnitine, serves as a detoxification mechanism by freeing up Coenzyme A (CoA) and allowing the export of the trapped acyl groups from the mitochondria. nih.govnih.gov

However, the excessive accumulation of acylcarnitines themselves can lead to mitochondrial dysfunction. nih.gov High concentrations of long-chain acylcarnitines are believed to have detrimental effects, potentially causing cellular damage. nih.gov This disruption of carnitine homeostasis is a key factor in the pathophysiology of these metabolic disorders. nih.gov

Biomarker Applications in Metabolic Diagnostics

The measurement of Lauroyl-L-carnitine and other acylcarnitines is a cornerstone of modern metabolic diagnostics, particularly in newborn screening.

Diagnostic Marker for Carnitine Deficiency

Lauroyl-L-carnitine can be used as a biomarker in the diagnosis of carnitine deficiency. glpbio.comsigmaaldrich.com Carnitine deficiency can be primary, caused by a defect in the cellular carnitine transporter, or secondary to other metabolic disorders or conditions. oregonstate.edunih.gov In these states, the balance between free carnitine and acylated carnitine is disturbed. An abnormal ratio of acylcarnitine to free carnitine (≥0.4) is a key diagnostic indicator. oregonstate.edu Analyzing the levels of specific acylcarnitines like Lauroyl-L-carnitine provides insight into the underlying metabolic impairment.

Detection of Inborn Errors of Metabolism through Acylcarnitine Profiling

Acylcarnitine profiling, typically performed using tandem mass spectrometry (MS/MS), is a powerful tool for screening newborns for inborn errors of metabolism. wv.govmdpi.comresearchgate.net This method analyzes the spectrum of acylcarnitines in a blood spot. The presence of elevated levels of a specific acylcarnitine, such as C12 (Lauroyl-L-carnitine), can pinpoint a defect in the fatty acid oxidation pathway. amegroups.org For instance, a significantly elevated level of Lauroyl-L-carnitine is a characteristic finding in VLCAD deficiency. nih.gov This early detection allows for prompt treatment, which can prevent severe symptoms like hypoketotic hypoglycemia, cardiomyopathy, and sudden death. amegroups.orgwv.gov

Table 2: Lauroyl-L-carnitine as a Biomarker in Metabolic Disorders

| Disorder | Biomarker Profile | Pathophysiological Consequence |

| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | Elevated Lauroyl-L-carnitine (C12) and other long-chain acylcarnitines. nih.govnih.gov | Impaired β-oxidation of long-chain fatty acids, leading to energy deficiency and toxic metabolite accumulation. |

| Carnitine Palmitoyltransferase II (CPT II) Deficiency | Elevated Lauroyl-L-carnitine (C12) and other long-chain acylcarnitines. sigmaaldrich.commedlineplus.gov | Failure to transport long-chain fatty acids into the mitochondrial matrix for oxidation. |

| Primary Carnitine Deficiency | Low free carnitine, often with an increased acylcarnitine-to-free-carnitine ratio. oregonstate.edunih.gov | Impaired fatty acid transport into mitochondria, leading to systemic energy deficiency. |

Influence on Cellular Oxidative Stress Pathways

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key factor in cellular damage and pathology. Research into L-carnitine and its derivatives investigates their potential to modulate these pathways.

While direct studies on Lauroyl-L-carnitine chloride's effect on ROS are not extensively documented, significant research on its parent compound, L-carnitine, provides insight into the potential mechanisms of acylcarnitines in mitigating oxidative stress. L-carnitine has been shown to reduce the formation of ROS and ameliorate cellular damage in various models. mdpi.comnih.gov In studies using a glyceraldehyde-induced model of metabolic impairment, L-carnitine treatment was found to decrease ROS formation, improve cell survival, and maintain mitochondrial function. mdpi.comnih.gov

The proposed mechanisms for L-carnitine's antioxidant effects include improving mitochondrial function, which in turn reduces electron leakage and subsequent superoxide (B77818) formation, and directly scavenging free radicals. mdpi.com For instance, in models of Alzheimer's disease, L-carnitine administration has been observed to improve the oxidant-antioxidant balance and prevent neuronal death by reducing oxidative stress. nih.gov These findings suggest that the carnitine moiety is central to the antioxidant activity, although the specific contributions of the lauroyl acyl group in this compound require further dedicated investigation.

Table 1: Research Findings on L-carnitine's Modulation of ROS

| Model System | Key Findings | Reference |

|---|---|---|

| Glyceraldehyde-treated SH-SY5Y cells and rat primary cortical neurons | Ameliorated cell survival, prevented loss of mitochondrial membrane potential, and reduced ROS formation. | mdpi.comnih.gov |

| Rat model of Alzheimer's disease (Aβ1-42 induced) | Improved oxidant-antioxidant status in plasma and hippocampus; prevented neuronal death. | nih.gov |

| Rats with AlCl3-induced toxicity | Mitigated oxidative stress and cellular damage in the brain, liver, and kidneys. | plos.org |

Neurometabolic and Cellular Signaling Research

The roles of acylcarnitines in neurometabolism and cellular signaling are areas of active investigation, particularly concerning neurodegenerative diseases where energy metabolism is often dysregulated.

Acylcarnitines are integral to brain metabolism. researchgate.net The adult human brain contains a significant amount of long-chain acylcarnitines, which are involved in fatty acid β-oxidation, lipid synthesis, and neuroprotection. researchgate.netisbscience.org Altered levels of various acylcarnitines have been identified as potential metabolic features of neurodegenerative conditions like Alzheimer's disease (AD) and Parkinson's disease. isbscience.orgnih.govnih.gov For example, studies have reported decreased levels of long-chain acylcarnitines in Parkinson's disease, suggesting a disruption in mitochondrial β-oxidation. nih.gov

Research into L-carnitine and its acetylated form, acetyl-L-carnitine (ALCAR), has demonstrated neuroprotective effects in various preclinical models. nih.govdocumentsdelivered.com These compounds are believed to support brain health by improving mitochondrial energy status, decreasing oxidative stress, and enhancing cholinergic neurotransmission. researchgate.netnih.govcaringsunshine.com In a rat model of AD, L-carnitine was shown to alleviate cognitive deficits and anxiety-like behavior by modulating oxidative status and preventing the accumulation of β-amyloid plaques. nih.gov Similarly, ALCAR has been studied for its ability to restore levels of the nerve growth factor receptor (p75NGFR), which is crucial for the trophic support of cholinergic neurons implicated in age-related degenerative processes. johnshopkins.edu While Lauroyl-L-carnitine is a member of the acylcarnitine class present in the brain, specific research into its direct role in neurodegeneration models remains an emerging area. nih.gov

The parent compound, L-carnitine, has been shown to interact with several major cellular signaling pathways that regulate cell growth, proliferation, inflammation, and fibrosis.

MAPK: Research in human lens epithelial cells has demonstrated that L-carnitine can alleviate oxidative stress-related damage through the mitogen-activated protein kinase (MAPK) signaling pathway.

PI3K/Akt/mTOR: In skeletal muscle of rats, L-carnitine supplementation has been shown to activate the IGF-1/PI3K/Akt signaling pathway. nih.gov This activation is linked to a decrease in the expression of E3 ligase MuRF1, suggesting a role in reducing muscle protein degradation. nih.gov

JAK/STAT: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for immune response and cell growth. medchemexpress.com An indirect link between L-carnitine and this pathway has been observed in cardiomyocytes, where the enzyme CPT1b was found to inhibit the Jak2/Stat3 pathway by regulating intracellular L-carnitine levels. researchgate.net

TGF-β/Smad: The transforming growth factor-β (TGF-β)/Smad pathway is a key regulator of fibrosis. nih.gov Studies have shown that L-carnitine can inhibit this pathway. In models of diabetic nephropathy, L-carnitine treatment helped rebalance (B12800153) the TGF-β1/Smad pathway, reducing renal fibrosis. ekb.eg Furthermore, in retinal pigment epithelial cells, L-carnitine was found to attenuate TGF-β1-induced epithelial-mesenchymal transition (EMT), a process central to proliferative vitreoretinopathy. nih.gov

GPCR/G protein: G protein-coupled receptors (GPCRs) are a vast family of cell surface receptors that mediate responses to a wide array of stimuli. nih.gov Currently, there is limited direct evidence in the scientific literature detailing a specific engagement of this compound or its parent compound, L-carnitine, with GPCR/G protein signaling pathways.

Table 2: Investigated Engagement of L-carnitine with Cellular Signaling Pathways

| Pathway | Model System | Observed Effect | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR | Rat Skeletal Muscle | Activation of IGF-1/PI3K/Akt signaling; downregulation of MuRF1. | nih.gov |

| JAK/STAT | Cardiomyocytes | CPT1b inhibits Jak2/Stat3 pathway by regulating L-carnitine levels. | researchgate.net |

| TGF-β/Smad | Rat Model of Diabetic Nephropathy | Rebalanced the TGF-β1/Smad pathway, inhibiting renal fibrosis. | ekb.eg |

| TGF-β/Smad | Retinal Pigment Epithelial Cells | Attenuated TGF-β1-induced epithelial-mesenchymal transition. | nih.gov |

Advanced Research Directions and Synthetic Studies

Chemical Synthesis Methodologies for Lauroyl-L-Carnitine Chloride

The laboratory and industrial-scale production of this compound primarily relies on chemical synthesis, leveraging the principles of organic chemistry to achieve high yields and purity.

Esterification Reactions of L-Carnitine

The core chemical transformation in the synthesis of this compound is the esterification of the hydroxyl group of L-carnitine with a lauroyl group. A common and effective method involves the reaction of L-carnitine with lauroyl chloride.

The synthesis is typically carried out using L-carnitine as the starting raw material and acetic acid as the solvent. Lauroyl chloride is added to this solution, with the molar ratio of L-carnitine to lauroyl chloride maintained between 1:1 and 1:1.5 to ensure efficient conversion. The reaction mixture is heated to a temperature range of 50°C to 80°C and maintained for a period of 5 to 8 hours to drive the esterification to completion. The general chemical equation for this reaction is:

C₇H₁₅O₃N (L-carnitine) + C₁₂H₂₃ClO (Lauroyl chloride) → C₁₉H₃₈ClNO₄ (this compound)

Alternative approaches for synthesizing acylcarnitines involve incubating the free fatty acid (in this case, lauric acid) with thionyl chloride to generate the fatty acyl chloride in situ. This is then reacted with L-carnitine hydrochloride dissolved in a suitable solvent like trichloroacetic acid.

| Parameter | Condition |

|---|---|

| Starting Material | L-carnitine |

| Acylating Agent | Lauroyl chloride |

| Solvent | Acetic acid |

| Molar Ratio (L-carnitine:Lauroyl chloride) | 1:1 to 1:1.5 |

| Reaction Temperature | 50°C - 80°C |

| Reaction Time | 5 - 8 hours |

Process Optimization and Purification Strategies in Laboratory Settings

Achieving high purity of the final product is critical, necessitating optimized purification strategies. A multi-step process is employed following the initial reaction.

First, the solvent (acetic acid) is removed from the reaction mixture by distillation under reduced pressure (vacuum ~-0.09Mpa) at a temperature below 80°C. This is followed by the addition of acetone, which acts as an anti-solvent, causing the crude this compound to precipitate. The mixture is stirred, cooled to below 5°C, and held at this temperature for at least two hours to ensure complete crystallization. The crude product is then collected by suction filtration and dried.

For further purification, the crude product is recrystallized. It is dissolved in a minimal amount of hot ethanol (B145695) or methanol. If the solution is colored, activated carbon can be added for decolorizing. The hot solution is filtered to remove any insoluble impurities. The filtrate is then concentrated by distillation under reduced pressure. Acetone is added again to the cooled, concentrated solution to induce crystallization of the pure product. After cooling to below 10°C and holding for at least an hour, the pure this compound is obtained by filtration and drying. This method results in yields of at least 92%.

Engineered Biosynthesis Approaches

While chemical synthesis is the current standard, research into biotechnological production offers a more sustainable alternative. This involves engineering microorganisms to produce L-carnitine, the precursor to this compound.

Recombinant Microbial Systems for L-Carnitine Biosynthesis (e.g., Escherichia coli with Neurospora crassa enzymes)

The biosynthesis of L-carnitine is not naturally present in many common industrial microorganisms like Escherichia coli. However, metabolic engineering has enabled the production of L-carnitine in E. coli by introducing the necessary enzymatic pathway from other organisms. Researchers have successfully identified and functionally expressed the L-carnitine biosynthesis enzymes from the fungus Neurospora crassa in E. coli.

This involves assembling a four-step biosynthetic pathway in the bacterial host. The engineered E. coli strains are capable of producing L-carnitine through the whole-cell biotransformation of supplemented L-Nε-trimethyllysine (TML), a derivative of the amino acid L-lysine. This demonstrates the feasibility of using a recombinant microbial system to produce the key precursor for this compound.

Development of De Novo Production Pathways

A significant advancement in engineered biosynthesis is the development of de novo production pathways, which allow the microorganism to synthesize the target compound from simple, renewable feedstocks. Researchers have successfully engineered an E. coli strain capable of producing L-carnitine de novo from basic carbon and nitrogen sources like glycerol (B35011) and ammonium.

This was achieved by leveraging the host's endogenous ability to synthesize Nε-trimethyllysine and introducing the enzymatic cascade from Neurospora crassa to convert it into L-carnitine. This work provides a proof-of-concept for the fermentative de novo synthesis of L-carnitine in an engineered bacterium, eliminating the dependence on petrochemical-based precursors. While the direct enzymatic acylation of this biosynthesized L-carnitine to this compound within the same organism has not been fully established, the successful de novo production of the L-carnitine backbone is a critical first step.

Application in Advanced Drug Delivery Research

This compound is recognized as a potent absorption and permeation enhancer, making it a compound of interest for advanced drug delivery research, particularly for improving the oral bioavailability of poorly absorbed drugs.

Its mechanism of action is linked to its amphiphilic and surfactant properties. Long-chain acylcarnitines, including lauroyl carnitine, have been shown to increase the permeability of intestinal mucosa. In vitro studies using rat colonic mucosa demonstrated that this compound induces a rapid, concentration-dependent, and reversible decrease in transepithelial electrical resistance (TEER), a measure of the integrity of the mucosal barrier. This decrease in resistance corresponds to an enhanced permeability for small, hydrophilic marker molecules.

Further research using organ-cultured pig jejunal mucosal explants revealed that this compound, acting as a surfactant, inserts into the cell membrane, perturbing its integrity and permeabilizing the enterocytes. At the ultrastructural level, it was observed to cause the longitudinal fusion of brush border microvilli, profoundly altering the dynamic properties of the cell membranes. This action facilitates the transcellular and/or paracellular passage of drugs that would otherwise be poorly absorbed. Studies have shown its effectiveness in enhancing the absorption of various drugs, including cefoxitin (B1668866) and gentamicin, from the small intestine in animal models.

| Experimental Model | Observed Effect | Mechanism/Measurement |

|---|---|---|

| Rat Colonic Mucosa | Enhanced permeability to hydrophilic markers | Rapid, concentration-dependent decrease in Transepithelial Electrical Resistance (TEER) |

| Pig Jejunal Mucosal Explants | Permeabilization of enterocytes | Insertion into cell membrane, acting as a surfactant |

| Pig Jejunal Mucosal Explants | Altered membrane dynamics | Longitudinal fusion of brush border microvilli |

Development of Liposomal and Lipid-Based Formulations

The intrinsic properties of this compound, particularly its identity as a cationic surfactant, have spurred investigations into its use in liposomes and other lipid-based formulations like solid lipid nanoparticles (SLNs). caymanchem.comresearchgate.net These formulations are designed to encapsulate therapeutic compounds, potentially improving their stability and controlling their release.

Liposomes are vesicular structures composed of one or more lipid bilayers, which can carry both hydrophilic and lipophilic drugs. The incorporation of acyl-carnitine derivatives into liposomes is being explored to enhance the delivery of various therapeutic agents. researchgate.net While specific research on liposomes exclusively formulated with this compound is emerging, studies on related L-carnitine derivatives provide a strong indication of their potential. For instance, L-carnitine has been successfully encapsulated in liposomal and polymeric nanoparticle formulations to create controlled-release systems. nih.gov

A comparative study of L-carnitine-loaded liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles highlighted the feasibility of these systems for drug delivery. The developed lipo-carnitine formulation exhibited nanoscale particle size and a positive surface charge, which can be advantageous for interacting with negatively charged cell membranes.

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Lipo-carnitine | 97.88 ± 2.96 | 0.35 ± 0.01 | +6.36 ± 0.54 | 14.26 ± 3.52 |

| Nano-carnitine (PLGA) | 250.90 ± 6.15 | 0.22 ± 0.03 | -32.80 ± 2.26 | 21.93 ± 4.17 |

| Data from a comparative study on L-carnitine loaded delivery systems. nih.gov |

The development of such lipid-based carriers is driven by the need to improve the therapeutic profile of various drugs. Liposomal delivery systems, for example, are particularly useful for the topical and transdermal delivery of L-carnitine and its derivatives. google.com The encapsulation efficiency and the ability of these formulations to penetrate the skin are dependent on the hydrophobicity of the encapsulated drug. google.com

Enhancement of Bioavailability for Specific Therapeutic Compounds

A significant area of research for this compound is its role as a permeation enhancer to improve the oral bioavailability of poorly absorbed drugs. medchemexpress.com Its surfactant properties allow it to interact with and modify the integrity of intestinal cell membranes, thereby facilitating the transport of other compounds across this biological barrier. nih.gov

Research has shown that Lauroyl-L-carnitine and similar long-chain acylcarnitines can increase the permeability of intestinal mucosa. caymanchem.com A study investigating the effects of various surfactant permeation enhancers on porcine intestinal mucosal explants demonstrated that this compound effectively permeabilizes enterocytes. caymanchem.comnih.gov At a concentration of 2 mM, it rapidly enabled the passage of the polar fluorescent probe, lucifer yellow, across the intestinal epithelium. caymanchem.comnih.gov This permeabilizing effect is attributed to its ability to insert into the cell membrane, which perturbs its structure and integrity. nih.gov

The mechanism of action involves the disruption of the cell membrane, which can facilitate the transcellular passage of co-administered drugs. nih.gov This is particularly beneficial for therapeutic compounds that are otherwise limited by poor membrane permeability. The ability of this compound to act as an absorption enhancer has been noted in various contexts, underscoring its potential in oral drug formulation. medchemexpress.com

| Therapeutic Compound/Model | Observation | Reference |

| Lucifer Yellow | Rapidly permeabilized porcine enterocytes, allowing for delivery of the fluorescent probe. | caymanchem.com |

| Hydrophilic Compounds | Improves in vivo absorption through mucosal membranes. | caymanchem.com |

| Peptide Amide Compounds | Included in oral pharmaceutical compositions as an absorption enhancer. | medchemexpress.com |

Furthermore, the principle of using carnitine derivatives to improve drug delivery has been demonstrated in studies with other members of this compound class. For instance, L-carnitine conjugated with chitosan-stearic acid has been used to form polymeric micelles for the oral delivery of paclitaxel (B517696). nih.gov This formulation significantly increased the relative bioavailability of paclitaxel compared to its commercial formulation. nih.gov While this study did not use this compound directly, it supports the broader concept of utilizing carnitine moieties to overcome bioavailability challenges.

Q & A

Q. What are the established protocols for synthesizing Lauroyl-L-carnitine chloride, and how can purity be validated?

this compound is synthesized by reacting L-carnitine with lauroyl chloride under controlled conditions, typically in anhydrous environments to prevent hydrolysis. Post-synthesis purification involves techniques like column chromatography or recrystallization to achieve high purity (>95%) . Purity validation requires a combination of thin-layer chromatography (TLC) for preliminary assessment and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise quantification. Deuterated analogs (e.g., Lauroyl-L-carnitine-d9 chloride) are used as internal standards to enhance analytical accuracy .

Q. How is this compound quantified in biological matrices like urine or plasma?